molecular formula C8H8N4O3 B3317240 2-Nitrobenzaldehyde semicarbazone 13C,15N2 CAS No. 957509-32-9

2-Nitrobenzaldehyde semicarbazone 13C,15N2

Cat. No. B3317240
CAS RN: 957509-32-9
M. Wt: 211.15 g/mol
InChI Key: OEOKLBSECDAYSM-ONIVFOGYSA-N
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Description

2-Nitrobenzaldehyde semicarbazone 13C,15N2 (2NB Semicarbazone) is an organic compound and a derivative of semicarbazone. It is a white crystalline solid that is soluble in water and ethanol. It is a useful reagent in organic synthesis and has a wide range of applications in scientific research.

Scientific Research Applications

Metal Complex Formation

Semicarbazones, including those derived from nitrobenzaldehydes, are known for their ability to form complexes with main group metals, impacting structural and coordination chemistry. These complexes have been studied for their versatile coordination behavior, which is crucial in developing new materials and catalytic processes. The structural review of such complexes reveals their potential in designing metal-organic frameworks (MOFs) and other coordination compounds, showcasing their importance in both fundamental and applied chemistry (Casas, García-Tasende, & Sordo, 2000).

Photocatalysis and Environmental Purification

Graphitic carbon nitride (g-C3N4) based nanocomposites, modified with various materials including semicarbazone derivatives, have shown significant efficiency in photocatalytic processes. These include photoreduction of CO2, water splitting, and elimination of contaminants, highlighting the role of nitrobenzaldehyde semicarbazones in enhancing photocatalytic activity. Such materials are pivotal in addressing environmental challenges, such as pollution and energy conversion, by harnessing solar energy for chemical transformations (Asadzadeh-Khaneghah & Habibi-Yangjeh, 2020).

Chemical Synthesis and Medicinal Chemistry

Conjugates of natural compounds with nitroxyl radicals, including those derived from nitrobenzaldehyde semicarbazones, are explored for their pharmacological properties. The synthesis of polyfunctional hybrid compounds has demonstrated enhanced biological activity or selective cytotoxicity, indicating the potential of nitrobenzaldehyde semicarbazones in drug development and medicinal chemistry. These findings suggest a promising avenue for creating new pharmacological agents (Grigor’ev, Tkacheva, & Morozov, 2014).

Analytical Chemistry

The stability and degradation pathways of pharmaceuticals and environmental contaminants are crucial in analytical chemistry. Studies using LC-MS/MS to investigate the stability of compounds related to 2-Nitrobenzaldehyde semicarbazone have provided insights into their degradation products and stability under various conditions. This research is vital for understanding the environmental fate and potential health impacts of these compounds, as well as for developing more stable pharmaceutical formulations (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Environmental Monitoring and Remediation

Nitrophenols, including derivatives of nitrobenzaldehyde, are significant environmental pollutants. Understanding their sources, atmospheric chemistry, and impact on air quality is essential for environmental monitoring and developing remediation strategies. Research on the atmospheric occurrence and transformation of nitrophenols helps in assessing their environmental health risks and in designing strategies for air pollution control (Harrison et al., 2005).

Mechanism of Action

Target of Action

It is known that this compound is a derivative of semicarbazide , which has been studied for its potential inhibitory effects on various enzymes.

Result of Action

It is used as a metabolite marker to detect the widely banned antibiotic Nitrofurazone , suggesting it may have a role in metabolic processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Nitrobenzaldehyde semicarbazone 13C,15N2 involves the reaction of 2-nitrobenzaldehyde with semicarbazide hydrochloride in the presence of 13C and 15N labeled reagents.", "Starting Materials": [ "2-nitrobenzaldehyde", "semicarbazide hydrochloride", "13C labeled reagent", "15N labeled reagent", "Solvents (e.g. ethanol, methanol)" ], "Reaction": [ "Dissolve 2-nitrobenzaldehyde in a suitable solvent", "Add semicarbazide hydrochloride to the solution and stir for several hours", "Add 13C and 15N labeled reagents to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter the product", "Wash the product with a suitable solvent and dry under vacuum", "Characterize the product using spectroscopic techniques (e.g. NMR, IR, MS)" ] }

CAS RN

957509-32-9

Molecular Formula

C8H8N4O3

Molecular Weight

211.15 g/mol

IUPAC Name

[(Z)-(2-nitrophenyl)methylideneamino](13C)urea

InChI

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5-/i8+1,10+1,11+1

InChI Key

OEOKLBSECDAYSM-ONIVFOGYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=[15N]\[15NH][13C](=O)N)[N+](=O)[O-]

SMILES

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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